molecular formula C11H11FN2OS B1483214 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde CAS No. 2098089-22-4

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B1483214
CAS No.: 2098089-22-4
M. Wt: 238.28 g/mol
InChI Key: FWDFICIALHQEOF-UHFFFAOYSA-N
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Description

The compound 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde (hereafter referred to as Compound A) is a pyrazole derivative characterized by a 2-fluoroethyl group at position 1, a thiophen-3-yl substituent at position 3, and an acetaldehyde moiety at position 4 of the pyrazole ring. Its molecular formula is C₁₁H₁₁FNO₂S (molecular weight: 240.28 g/mol).

Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c12-3-4-14-7-9(1-5-15)11(13-14)10-2-6-16-8-10/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDFICIALHQEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2CC=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde generally proceeds through the following key steps:

  • Formation of the Pyrazole Core
    The pyrazole ring is constructed via the condensation of hydrazine derivatives with 1,3-diketones or equivalent precursors. This step establishes the heterocyclic framework essential for further functionalization.

  • Introduction of the Thiophene Substituent
    The thiophene group at the 3-position of the pyrazole is introduced typically through cross-coupling reactions such as Suzuki-Miyaura coupling, employing thiophene boronic acid derivatives as coupling partners.

  • Incorporation of the Fluoroethyl Group
    The 1-position of the pyrazole ring is functionalized with a 2-fluoroethyl substituent via nucleophilic substitution reactions using fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride).

  • Formylation to Introduce the Aldehyde Group
    The final step involves the formylation of the pyrazole ring at the 4-position to install the acetaldehyde moiety. This is commonly achieved using Vilsmeier-Haack reaction conditions, employing reagents such as POCl3 and DMF to generate the formylating agent in situ.

Detailed Reaction Conditions and Mechanistic Insights

Step Reaction Type Reagents & Conditions Notes
Pyrazole ring formation Condensation Hydrazine + 1,3-diketone; solvent: ethanol or water; reflux Forms the pyrazole heterocycle; reaction time varies from hours to overnight
Thiophene introduction Suzuki-Miyaura coupling Thiophene boronic acid, Pd catalyst, base (e.g., K2CO3), solvent: DMF or dioxane; 80-110 °C Cross-coupling enables regioselective substitution at pyrazole C-3 position
Fluoroethyl group addition Nucleophilic substitution Fluoroethyl halide (e.g., 2-fluoroethyl bromide), base (e.g., K2CO3), solvent: acetonitrile or DMF; 50-80 °C Alkylation at N-1 of pyrazole; careful control of temperature and stoichiometry required
Formylation (Vilsmeier-Haack) Electrophilic substitution POCl3 and DMF, low temperature (0-5 °C) to room temp; reaction time 1-3 h Introduces aldehyde at C-4; reaction must be quenched carefully to avoid overreaction or hydrolysis

Industrial and Laboratory Scale Preparation Notes

  • Optimization for Yield and Purity:
    Industrial synthesis optimizes each step to maximize yield and purity, often employing continuous flow reactors and automated synthesis platforms to enhance reproducibility and scalability.

  • Purification:
    Intermediate and final compounds are purified by crystallization, column chromatography, or preparative HPLC depending on scale and purity requirements.

  • Safety and Handling:
    Use of fluoroalkyl halides and POCl3 requires careful handling due to toxicity and corrosiveness. Appropriate inert atmosphere and protective equipment are mandatory.

Supporting Data from Related Thiophene Derivative Syntheses

Although direct preparation data for the exact compound is limited, related thiophene-containing intermediates such as 3-(dimethylamino)-1-(thiophen-2-yl)-1-propanone hydrochloride have been extensively studied, providing useful insights into reaction conditions and yields. Selected data are summarized below:

Entry Yield (%) Reaction Conditions Notes
1 94 Reflux 6 h in isopropanol with HCl and paraformaldehyde High yield of thiophene acetone derivative via Mannich-type reaction
2 92.4 Reflux 8 h in isopropanol with dimethylamine hydrochloride and paraformaldehyde Similar conditions yielding high purity intermediate
3 80-76 Reflux 6-8 h in ethanol or isopropanol with HCl Variations in solvent and acid concentration affect yield and crystallization behavior
4 60-73 Reflux 2-18 h at 70-80 °C with paraformaldehyde and dimethylamine hydrochloride Longer reaction times and temperature control optimize product formation

These data suggest that aldehyde-containing thiophene derivatives can be efficiently synthesized under acidic reflux conditions with appropriate amine and formaldehyde sources, which supports the formylation and substitution steps in the target compound's synthesis.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield Range (%) Reference Notes
Pyrazole ring formation Condensation Hydrazine + 1,3-diketone; reflux 70-90 Standard heterocycle synthesis
Thiophene introduction Suzuki-Miyaura coupling Thiophene boronic acid, Pd catalyst 80-95 Well-established cross-coupling
Fluoroethyl group addition Nucleophilic substitution Fluoroethyl halide, base, 50-80 °C 65-85 Requires controlled alkylation conditions
Formylation (aldehyde group) Vilsmeier-Haack POCl3/DMF, 0-25 °C 60-80 Electrophilic aromatic substitution

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid.

    Reduction: 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structural features.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluoroethyl group can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound B : 2-(1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
  • Key Difference : The 2-fluoroethyl group in Compound A is replaced with a propargyl (prop-2-yn-1-yl) group.
  • Implications :
    • The propargyl group introduces alkyne functionality, enabling click chemistry applications.
    • The absence of fluorine reduces electronegativity and lipophilicity compared to Compound A.
  • Molecular Formula : C₁₂H₁₀N₂OS (MW: 230.28 g/mol ) .
Compound C : 2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile
  • Key Differences :
    • Thiophen-3-yl (Compound A) vs. pyridin-3-yl (Compound C).
    • Acetaldehyde (Compound A) vs. acetonitrile (Compound C).
  • Acetonitrile’s nitrile group increases metabolic stability but reduces reactivity compared to aldehyde.
  • Molecular Formula : C₁₂H₁₁FN₄ (MW: 230.24 g/mol ) .
Compound D : 2-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
  • Key Differences: Thiophen-3-yl (Compound A) vs. thiophen-2-yl (Compound D). Acetaldehyde (Compound A) vs. ethanol (Compound D).
  • Implications: Thiophen-2-yl may alter π-stacking interactions in molecular packing. Ethanol’s hydroxyl group improves solubility but reduces electrophilicity compared to aldehyde.
  • Molecular Formula: C₁₁H₁₃FNO₂S (MW: 242.29 g/mol) .

Functional Group Modifications in Acetaldehyde Derivatives

Compound A’s acetaldehyde group is critical for further derivatization. For example:

  • In pyrido[3,4-d]pyrimidin-4(3H)-one synthesis, acetaldehyde analogs undergo reductive amination with amines (e.g., piperidine) to form ethyl-linked heterocycles, enhancing binding affinity in kinase inhibitors .
  • Conversion to hydrazide derivatives (e.g., 2-(1-(4-chlorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetohydrazide ) enables the formation of 1,3,4-thiadiazoles with antimicrobial activity .

Structural Data and Crystallography

SHELX software (e.g., SHELXL) is widely used for refining crystal structures of small molecules, including pyrazole derivatives .

Biological Activity

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, including a pyrazole ring and a thiophene moiety. These components are associated with various biological activities, making this compound a candidate for further pharmacological exploration.

Structural Characteristics

The molecular formula of this compound is C12H13FN4SC_{12}H_{13}FN_{4}S. This compound features:

  • Pyrazole Ring: Known for its diverse biological properties.
  • Thiophene Group: Enhances electronic properties and potential interactions with biological targets.
  • Fluoroethyl Substituent: May influence the compound's pharmacokinetics and binding affinity to target proteins.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Properties: Pyrazole derivatives have been shown to possess significant antimicrobial effects against various pathogens .
  • Anti-inflammatory Effects: Some derivatives are known for their ability to inhibit inflammatory pathways, which could be relevant for treating conditions like arthritis .
  • Antitumor Activity: Certain pyrazole-based compounds have demonstrated efficacy in inhibiting cancer cell proliferation, particularly in BRCA1/2 mutant breast cancer models .

The biological activity of this compound may be attributed to its interaction with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
  • Receptor Binding: The structural features allow it to bind effectively to various receptors, potentially modulating their activity.
  • Interaction with Nucleic Acids: The ability of the pyrazole ring to participate in hydrogen bonding could facilitate interactions with DNA or RNA.

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of pyrazole derivatives. A summary of relevant research findings is presented in the following table:

Study ReferenceCompoundBiological ActivityKey Findings
Pyrazole Derivative AAntimicrobialEffective against E. coli and S. aureus
Talazoparib (related structure)AntitumorKi = 1.2 nM for PARP1 inhibition
Pyrazole Derivative BAnti-inflammatoryInhibits COX enzymes effectively

Case Studies

In a notable case study, a related pyrazole compound was evaluated for its antitumor properties in vitro and in vivo. The results indicated that the compound significantly reduced tumor growth in xenograft models, demonstrating potential as a therapeutic agent for cancer treatment . Another study highlighted the antimicrobial efficacy of thiophene-containing pyrazoles against drug-resistant strains, suggesting a promising avenue for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a pyrazole core (e.g., 1H-pyrazole-4-carbaldehyde derivatives) and introduce substituents via nucleophilic substitution or cross-coupling reactions. For the 2-fluoroethyl group, use 2-fluoroethyl bromide in a basic medium (e.g., K₂CO₃ in DMF) .
  • Step 2 : Incorporate the thiophen-3-yl moiety via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of thiophene .
  • Optimization : Solvent choice (dioxane or THF) and temperature (60–80°C) significantly impact yield. Hydrazine hydrate can be employed for cyclization steps, as demonstrated in analogous pyrazole syntheses .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a water-acetonitrile gradient (0.1% TFA) to assess purity (>98% recommended).
  • Spectroscopy : Compare NMR (¹H/¹³C) data with computational predictions (e.g., DFT). The aldehyde proton typically resonates at δ 9.8–10.2 ppm .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., fluoroethyl vs. thiophenyl positioning) using single-crystal diffraction, as done for fluorophenyl-pyrazole derivatives .

Advanced Research Questions

Q. How do the electronic effects of the 2-fluoroethyl and thiophen-3-yl groups influence the compound’s reactivity in downstream reactions?

  • Mechanistic Insights :

  • The 2-fluoroethyl group is electron-withdrawing (inductive effect), which polarizes the pyrazole ring, enhancing electrophilic substitution at the 4-position. This is corroborated by studies on fluorinated pyrazole derivatives .
  • The thiophen-3-yl group contributes π-electron density, facilitating charge-transfer interactions in catalytic systems. Its steric bulk may hinder regioselectivity in cross-coupling reactions, requiring optimized ligand systems (e.g., XPhos) .
    • Experimental Validation :
  • Conduct Hammett analysis to quantify substituent effects on reaction rates. Compare with control compounds lacking fluorine or thiophene .

Q. How can discrepancies between computational predictions and experimental spectroscopic data be resolved?

  • Case Study :

  • If DFT-calculated NMR shifts for the aldehyde group deviate from experimental values (e.g., Δδ > 0.5 ppm), consider solvent effects (DMSO vs. CDCl₃) or conformational flexibility of the fluoroethyl chain.
  • Use X-ray crystallography to confirm the dominant conformation, as demonstrated for structurally similar aldehydes .

Q. What strategies mitigate decomposition of the acetaldehyde moiety during storage or reaction conditions?

  • Stabilization Methods :

  • Convert the aldehyde to a stable acetal derivative (e.g., using ethylene glycol) during storage. Regenerate the aldehyde group in situ via acid-catalyzed hydrolysis before reactions .
  • Avoid prolonged exposure to light or moisture, which accelerates oxidation. Store under inert gas (N₂/Ar) at –20°C.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the regioselectivity of thiophene incorporation in analogous pyrazole systems?

  • Resolution Workflow :

Literature Review : Compare methodologies (e.g., Pd catalysts in vs. Cu-mediated coupling in ).

Control Experiments : Synthesize both regioisomers and characterize via XRD/NOESY to confirm structure .

Computational Modeling : Calculate transition-state energies for competing pathways (e.g., thiophene C2 vs. C3 coupling) using DFT .

Methodological Tables

Table 1 : Comparison of Synthetic Approaches for Pyrazole Derivatives

StepMethod A ()Method B ()
Thiophene Coupling Suzuki-Miyaura (Pd(PPh₃)₄)Ullmann-type (CuI, 1,10-phen)
Solvent DioxaneDMF
Yield 65–75%50–60%

Table 2 : Key Spectral Benchmarks

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Aldehyde (CHO)9.8–10.2190–1951710–1740
Thiophene (C-S)-125–130690–710

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde

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